molecular formula C24H23FN4O4S B15133242 5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B15133242
M. Wt: 482.5 g/mol
InChI Key: FVSRTMFPJJTWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and nitro groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

Molecular Formula

C24H23FN4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-1,2,3,4a,5,7,8,9,10,10a-decahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H23FN4O4S/c25-15-8-6-14(7-9-15)19-20-17(2-1-3-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-4-10-16(11-5-13)29(32)33/h4-11,19,21-22,24,26-27H,1-3,12H2,(H,28,31)

InChI Key

FVSRTMFPJJTWSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3C(N2)NC(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)C(=O)C1

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the nitrophenylmethylsulfanyl group: This can be done through a thiol-ene reaction or other suitable methods.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The presence of the fluorine and nitro groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione include other pyrimidoquinoline derivatives with different substituents. These compounds may have similar core structures but differ in their chemical and biological properties due to variations in their substituents. The unique combination of fluorine and nitro groups in this compound sets it apart from other derivatives, potentially leading to distinct biological activities and applications.

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